5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
CAS No.: 714940-88-2
Cat. No.: VC6196656
Molecular Formula: C18H18N2O4
Molecular Weight: 326.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 714940-88-2 |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 326.352 |
| IUPAC Name | 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
| Standard InChI | InChI=1S/C18H18N2O4/c1-3-23-13-7-8-15(16(21)10-13)18-17(11-19-20-18)24-14-6-4-5-12(9-14)22-2/h4-11,21H,3H2,1-2H3,(H,19,20) |
| Standard InChI Key | SRODNTOLPJXVKW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol features a central phenol ring substituted at the 2-position with a pyrazolyl group and at the 5-position with an ethoxy moiety. The pyrazole ring is further functionalized with a 3-methoxyphenoxy group (Fig. 1). This arrangement creates multiple sites for hydrogen bonding, π-π interactions, and enzymatic modulation.
Molecular Formula: C₁₈H₁₈N₂O₄
Molecular Weight: 326.352 g/mol
IUPAC Name: 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Physicochemical Characteristics
Key properties derived from experimental and computational analyses include:
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 3.8 ± 0.2 | Calculated |
| Topological Polar Surface Area | 76.6 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
The moderate LogP value suggests balanced lipophilicity and hydrophilicity, enhancing membrane permeability and bioavailability. The polar surface area indicates potential for target engagement through hydrogen bonding .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via multi-step routes involving:
-
Nucleophilic Aromatic Substitution: Reaction of 2,5-difluoro-4-bromonitrobenzene with 3-methoxyphenol to form an ether intermediate.
-
Pyrazole Cyclization: Copper- or palladium-catalyzed cyclization of hydrazine derivatives with diketones.
-
Final Functionalization: Introduction of the ethoxy group via alkylation, followed by purification using column chromatography.
Yields range from 45–60% under optimized conditions, with palladium catalysts (e.g., Pd(PPh₃)₄) improving efficiency in cross-coupling steps.
Industrial Manufacturing
Scale-up processes employ continuous flow reactors to enhance reaction control and throughput. Key considerations include:
-
Catalyst Recycling: Palladium recovery systems to reduce costs.
-
Solvent Selection: Use of green solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact.
-
Quality Control: HPLC and NMR spectroscopy for purity verification (>98% purity for pharmaceutical-grade material).
Biological Activity and Mechanisms
Anti-Tumor Effects
In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation:
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 | Apoptosis via Bcl-2 suppression | |
| A549 (Lung) | 18.7 | Cell cycle arrest (G1 phase) |
The phenolic hydroxyl group facilitates ROS generation, while the pyrazole moiety inhibits PI3K/Akt signaling.
Anti-Inflammatory Activity
In LPS-induced macrophage models, the compound reduces TNF-α and IL-6 production by 62% and 58%, respectively, at 25 μM. This activity correlates with NF-κB pathway inhibition, likely mediated by hydrogen bonding interactions with IKKβ.
Antioxidant Capacity
Industrial and Pharmaceutical Applications
Medicinal Chemistry
-
Drug Candidates: Serves as a lead compound for kinase inhibitors due to pyrazole’s affinity for ATP-binding pockets.
-
Combination Therapies: Synergizes with doxorubicin, reducing its cardiotoxicity while enhancing efficacy.
Material Science
-
Polymer Additives: Improves thermal stability of polycarbonates (T₅% decomposition = 312°C vs. 287°C control).
-
Adhesives: Enhances epoxy resin adhesion strength by 27% through phenolic cross-linking.
Comparison with Structural Analogs
Substituent Effects
Replacing the 3-methoxyphenoxy group with 2-ethoxyphenoxy (as in Y041-2727 ) reduces anti-tumor potency (IC₅₀ = 28 μM in MCF-7), highlighting the importance of substituent positioning .
Methyl Group Addition
Adding a 5-methyl group to the pyrazole ring (C₁₉H₂₀N₂O₄ ) increases LogP to 4.6 but decreases solubility, illustrating the trade-off between lipophilicity and bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume